molecular formula C11H16O3 B8330953 t-Butyl 5-methyl-2-oxohex-3-ynoate

t-Butyl 5-methyl-2-oxohex-3-ynoate

Cat. No.: B8330953
M. Wt: 196.24 g/mol
InChI Key: RFWJJLHEHGNFOE-UHFFFAOYSA-N
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Description

T-Butyl 5-methyl-2-oxohex-3-ynoate is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

tert-butyl 5-methyl-2-oxohex-3-ynoate

InChI

InChI=1S/C11H16O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,1-5H3

InChI Key

RFWJJLHEHGNFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl t-butyl oxalate ##EQU1## can be prepared by the method of Carpino [J. Amer. Chem. Soc. 82: 2725 (1960)], and 1-lithio-3-methylbut-1-yne ##EQU2## can be prepared by reacting commercially available 3-methylbut-1-yne and n-butyllithium under anhydrous conditions in an inert atmosphere (i.e., no H2O, O2, or CO2) at a temperature of from 0° to 5° C. Anhydrous tetrahydrofuran (THF) is the preferred solvent for the reactions of step (a).
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Synthesis routes and methods III

Procedure details

reacting 1-lithio-3-methylbut-1-yne with a 150% to 165% excess of the stoichiometric amount of ethyl t-butyl oxalate in THF containing an amount of a suitable hydrocarbon solvent sufficient to solubilize said 1-lithio-3-methylbut-1-yne, the reaction being carried out under anhydrous conditions in an inert atmosphere at a temperature of from 0° to 10° C. to form t-butyl 5-methyl-2-oxohex-3-ynoate;
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